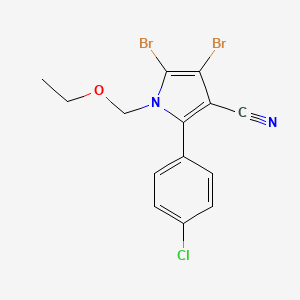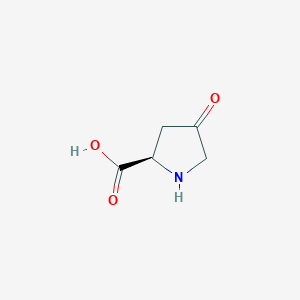
(R)-4-Oxopyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is characterized by a pyrrolidine ring with a ketone group at the 4-position and a carboxylic acid group at the 2-position. It is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of L-glutamic acid under acidic conditions. This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of ®-4-Oxopyrrolidine-2-carboxylic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to overproduce the precursor amino acid, which is then converted to ®-4-Oxopyrrolidine-2-carboxylic acid through enzymatic reactions.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Conversion to 4-oxopyrrolidine-2,3-dicarboxylic acid.
Reduction: Formation of 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of esters and amides of ®-4-Oxopyrrolidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
®-4-Oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of protein structure and function, as it is a component of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glutamate, an important neurotransmitter. It is also involved in the regulation of the γ-glutamyl cycle, which is crucial for maintaining cellular redox balance and detoxification processes.
Vergleich Mit ähnlichen Verbindungen
L-Glutamic Acid: The precursor to ®-4-Oxopyrrolidine-2-carboxylic acid, involved in neurotransmission.
L-Proline: Another pyrrolidine-containing amino acid, important for protein structure.
L-Pyroglutamate: The racemic form of ®-4-Oxopyrrolidine-2-carboxylic acid, used in similar applications.
Uniqueness: ®-4-Oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its racemic form and other similar compounds. Its role in the γ-glutamyl cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
Isomerische SMILES |
C1[C@@H](NCC1=O)C(=O)O |
Kanonische SMILES |
C1C(NCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


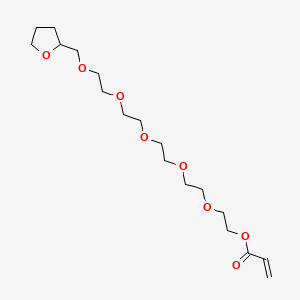
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
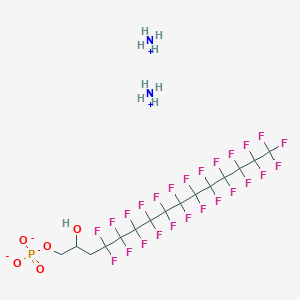
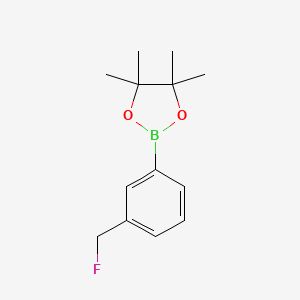
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
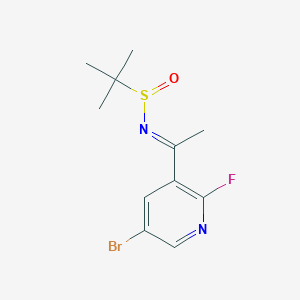
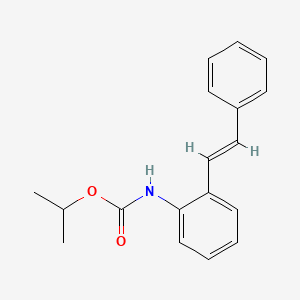
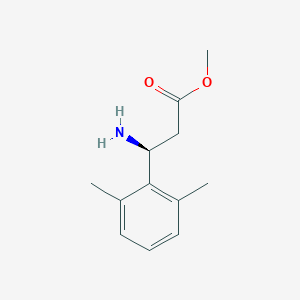

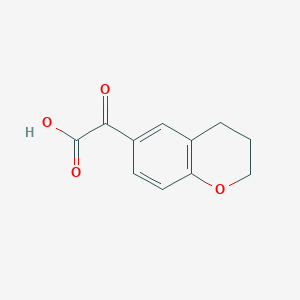
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
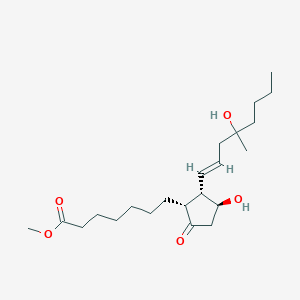
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
